molecular formula C11H9N3O5S B2537701 N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide CAS No. 941871-28-9

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2537701
CAS No.: 941871-28-9
M. Wt: 295.27
InChI Key: ARHMEUBAQJGPKA-UHFFFAOYSA-N
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Description

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a methylcarbamoyl group and a nitrofuran moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a nitrofuran carboxylic acid under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, incorporating steps such as purification through recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

    Substitution: This can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent due to its ability to interfere with specific biological pathways.

    Industry: It can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide
  • N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide stands out due to its nitrofuran moiety, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Biological Activity

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a nitrofuran moiety, and a methylcarbamoyl group, which contribute to its diverse biological activities. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Property Details
IUPAC Name This compound
Molecular Formula C13H13N3O5S
Molecular Weight 305.32 g/mol
CAS Number Not specified

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress within cells, damaging cellular components such as DNA, proteins, and lipids. Additionally, the thiophene ring may interact with various enzymes or receptors, modulating their activity and contributing to the compound's biological effects.

Antimicrobial Activity

Research has shown that compounds with nitrofuran moieties exhibit significant antimicrobial properties. In particular, this compound has been investigated for its effectiveness against various bacterial strains.

  • In Vitro Studies : The compound was tested against a panel of ESKAPE pathogens, which include Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Results indicated that it possesses antibacterial activity comparable to established antibiotics like ciprofloxacin and nitrofurantoin .
Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 mg/L
Klebsiella pneumoniae0.25 mg/L
Pseudomonas aeruginosa0.5 mg/L

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving ROS generation and subsequent DNA damage.

  • Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell types.

Case Studies

  • Antibacterial Efficacy Against ESKAPE Pathogens :
    A study published in 2024 demonstrated that this compound effectively inhibited the growth of multiple ESKAPE pathogens in disc diffusion assays and MIC determinations. This research highlights its potential as an alternative treatment option for antibiotic-resistant infections .
  • Cytotoxic Effects on Cancer Cells :
    Another study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to increased levels of apoptosis markers and decreased cell viability, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5S/c1-12-9(15)6-4-5-20-11(6)13-10(16)7-2-3-8(19-7)14(17)18/h2-5H,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHMEUBAQJGPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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